2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid
Description
Properties
IUPAC Name |
2-(2-methylbenzimidazole-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16(20)21/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBBJXDTWDCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid typically involves the cyclization of amido-nitriles or the condensation of o-phenylenediamine with carboxylic acids. One common method involves the reaction of 2-methylbenzimidazole with phthalic anhydride under acidic conditions to form the desired product . The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural Analogues and Physicochemical Properties
*Calculated based on formula C₁₆H₁₂N₂O₃.
Pharmacological and Functional Comparisons
- Anti-inflammatory Activity : While the target compound’s activity is undocumented, benzimidazole derivatives like 2-(1H-benzo[d]imidazol-2-yl)acetamides exhibit significant anti-inflammatory effects (e.g., 48% inhibition in carrageenan-induced edema models) . The carbonyl linkage in the target compound may enhance binding to inflammatory targets via hydrogen bonding.
- Chiral Derivatization : TBBA’s CF3 group enables precise stereochemical analysis, whereas the target compound’s methyl group offers a less electronegative but sterically similar alternative for asymmetric synthesis .
- Solubility: Amino acid-coupled derivatives (e.g., 3a-d) exhibit high water solubility due to ionic interactions, whereas the target compound’s aromaticity and carbonyl group likely reduce aqueous solubility, necessitating DMSO or ethanol for dissolution .
Biological Activity
Overview
2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid, identified by its CAS number 374092-92-9, is a compound belonging to the class of benzimidazole derivatives. This class is renowned for its diverse biological activities, making this compound a subject of significant interest in medicinal chemistry and pharmacological research. The unique structure of this compound combines a benzimidazole core with a benzoic acid moiety, which imparts distinct chemical properties and potential therapeutic effects.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methylbenzimidazole-1-carbonyl)benzoic acid |
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 280.28 g/mol |
| InChI | InChI=1S/C16H12N2O3/c1-10-17-13-8-4-5-9-14(13)18(10)15(19)11-6-2-3-7-12(11)16(20)21/h2-9H,1H3,(H,20,21) |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The benzimidazole core can effectively bind to these targets, leading to inhibition or modulation of their activity. This mechanism underlies its potential applications in antimicrobial, antifungal, and anticancer therapies.
Antimicrobial Activity
Research indicates that compounds with a benzimidazole structure exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific activity against these pathogens can be quantified using Minimum Inhibitory Concentration (MIC) assays.
Anticancer Activity
Studies have explored the anticancer potential of benzimidazole derivatives. For example, structural optimization of related compounds has led to the identification of potent inhibitors against cancer cell lines. These compounds often demonstrate cytotoxic effects at low concentrations while maintaining non-cytotoxicity towards normal cells.
Case Studies
- In vitro Studies : A study evaluated the anti-diabetic potential of benzimidazole derivatives, reporting that certain compounds exhibited significant inhibition of α-glucosidase with IC50 values as low as 0.71 µM. These findings suggest that similar derivatives may also possess hypoglycemic effects and warrant further investigation for therapeutic applications in diabetes management .
- In vivo Studies : Another investigation into the pharmacodynamic properties revealed that specific benzimidazole derivatives could significantly lower blood glucose levels in animal models, comparable to established medications like acarbose .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives:
- Structural Optimization : Modifications to the benzimidazole core can lead to enhanced binding affinity and selectivity towards biological targets.
- Kinetic Studies : Kinetic evaluations have shown that certain derivatives act as non-competitive inhibitors of their target enzymes, indicating a unique interaction mechanism that could be exploited for drug development.
Q & A
Basic: What are the standard synthetic routes for 2-(2-methyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid, and how are intermediates characterized?
The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. For example, 1H-benzo[d]imidazole-2-thiol is synthesized using o-phenylenediamine, potassium hydroxide, and carbon disulfide in ethanol. Subsequent steps may involve hydrazine hydrate to form hydrazinyl intermediates, followed by condensation with carbonyl reagents. Characterization employs IR spectroscopy (e.g., S-H stretching at 2634 cm⁻¹), 1H-NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS) to confirm molecular ions . Elemental analysis (deviation ≤±0.4%) ensures purity of intermediates.
Advanced: How can molecular docking studies evaluate the interaction of this compound with target enzymes?
Molecular docking simulations (e.g., using AutoDock Vina or Schrödinger Suite) predict binding affinities and pose analysis. For benzimidazole derivatives, the methyl group and carbonyl moiety may interact with hydrophobic pockets or hydrogen-bonding residues in enzyme active sites. For instance, EGFR inhibition studies involve docking into the kinase domain (PDB: 1M17), with scoring functions (e.g., Glide SP/XP) prioritizing compounds showing strong van der Waals interactions and low RMSD values relative to co-crystallized ligands .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching ~1700 cm⁻¹, N-H in benzimidazole ~3400 cm⁻¹).
- 1H/13C-NMR : Assigns aromatic protons (δ7.0–8.5 ppm) and carbonyl carbons (δ165–175 ppm).
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 293.3 for C₁₆H₁₂N₂O₃).
- Elemental analysis : Validates C, H, N composition (±0.4% deviation) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, enzyme sources). Strategies include:
- Dose-response validation : Replicate IC₅₀ measurements across multiple assays (e.g., ATPase vs. kinase assays).
- Structural analogs : Compare SAR trends using derivatives with systematic substitutions (e.g., halogen vs. methyl groups).
- Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets .
Basic: What are the recommended storage conditions and solubility considerations for this compound?
- Solubility : Test in DMSO (stock solutions >10 mM), ethanol, or aqueous buffers (pH 7.4).
- Storage : Aliquot at -80°C (6-month stability) or -20°C (1-month stability). Avoid freeze-thaw cycles.
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .
Advanced: How do SAR studies guide optimization of this compound’s pharmacological profile?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the benzoyl moiety enhances enzyme inhibition (e.g., IC₅₀ reduction from 50 µM to 12 µM in kinase assays).
- Bioisosteres : Replacing the benzoic acid with tetrazole improves metabolic stability (e.g., t₁/₂ increase from 1.2 to 4.5 h in microsomes).
- Steric effects : Methyl groups at the benzimidazole 2-position reduce off-target binding (e.g., 10-fold selectivity over CYP450 isoforms) .
Basic: What are common impurities during synthesis, and how are they identified?
- Byproducts : Unreacted o-phenylenediamine (detected via TLC, Rf = 0.3) or oxidized intermediates (HPLC retention time shifts).
- Quantification : Use HPLC-DAD (λ = 254 nm) with C18 columns (ACN/H₂O gradient) or LC-MS for trace impurities .
Advanced: What in-silico methods predict pharmacokinetic properties of benzimidazole derivatives?
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
- PBPK modeling : GastroPlus simulates oral bioavailability based on solubility (e.g., FaSSIF/FeSSIF assays) and permeability (Caco-2 assays) .
Basic: How is the purity of synthesized this compound verified?
- HPLC : ≥95% purity using a C18 column (retention time 8.2 min, 70:30 ACN/H₂O).
- Melting point : Consistency with literature values (e.g., 313–315°C for hydrochloride salts).
- Elemental analysis : C, H, N within ±0.4% of theoretical values .
Advanced: What role does the methyl group on the benzimidazole ring play in bioactivity?
The 2-methyl group enhances target selectivity by occupying a hydrophobic subpocket in enzymes (e.g., ATP-binding sites). It also reduces metabolic oxidation (e.g., CYP3A4-mediated demethylation) compared to unsubstituted analogs, improving plasma stability (t₁/₂ increased from 2.1 to 5.8 h in rat models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
